2-Anilino-N'-((4-((4-fluorobenzyl)oxy)phenyl)methylene)acetohydrazide
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Overview
Description
2-Anilino-N’-((4-((4-fluorobenzyl)oxy)phenyl)methylene)acetohydrazide is an organic compound with the molecular formula C22H20FN3O2 This compound is characterized by the presence of an aniline group, a fluorobenzyl ether, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-N’-((4-((4-fluorobenzyl)oxy)phenyl)methylene)acetohydrazide typically involves the following steps:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of acetic acid hydrazide with aniline to form the hydrazide intermediate.
Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 4-((4-fluorobenzyl)oxy)benzaldehyde under acidic or basic conditions to yield the final product.
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Anilino-N’-((4-((4-fluorobenzyl)oxy)phenyl)methylene)acetohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-N’-((4-((4-fluorobenzyl)oxy)phenyl)methylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline and fluorobenzyl ether moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Anilino-N’-((4-((4-fluorobenzyl)oxy)phenyl)methylene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Anilino-N’-((4-((4-fluorobenzyl)oxy)phenyl)methylene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Anilino-N’-((4-((4-chlorobenzyl)oxy)phenyl)methylene)acetohydrazide
- 2-Anilino-N’-((4-((4-methylbenzyl)oxy)phenyl)methylene)acetohydrazide
- 2-Anilino-N’-((4-((4-bromobenzyl)oxy)phenyl)methylene)acetohydrazide
Uniqueness
2-Anilino-N’-((4-((4-fluorobenzyl)oxy)phenyl)methylene)acetohydrazide is unique due to the presence of the fluorobenzyl ether group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C22H20FN3O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-anilino-N-[(Z)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H20FN3O2/c23-19-10-6-18(7-11-19)16-28-21-12-8-17(9-13-21)14-25-26-22(27)15-24-20-4-2-1-3-5-20/h1-14,24H,15-16H2,(H,26,27)/b25-14- |
InChI Key |
MFAJCVBPQSRYLM-QFEZKATASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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